2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide
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Overview
Description
The compound “2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide” is a complex organic molecule that features a unique combination of functional groups and structural motifs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzothieno[2,3-d]pyrimidine core, followed by the introduction of the chlorophenyl and dichlorophenyl groups through nucleophilic substitution reactions. The final step often involves the formation of the acetamide linkage under mild conditions to avoid decomposition of the sensitive functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts, solvents, and temperatures for each step of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
The compound “2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the oxo moiety can be reduced to form alcohols.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a potential candidate for binding studies with proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural motifs are reminiscent of known pharmacophores, suggesting it may have activity against certain biological targets.
Industry
In the industrial sector, this compound could be used as an intermediate in the production of advanced materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of “2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which are not commonly found together in a single molecule. This makes it a valuable tool for exploring new chemical space and developing innovative applications.
Properties
CAS No. |
476486-26-7 |
---|---|
Molecular Formula |
C24H18Cl3N3O2S2 |
Molecular Weight |
550.9 g/mol |
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C24H18Cl3N3O2S2/c25-13-5-8-15(9-6-13)30-23(32)21-16-3-1-2-4-19(16)34-22(21)29-24(30)33-12-20(31)28-18-10-7-14(26)11-17(18)27/h5-11H,1-4,12H2,(H,28,31) |
InChI Key |
WMYZJABHZKBWDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)NC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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